6-Phenyluracil

Thymidine Phosphorylase Inhibition Angiogenesis Enzyme Inhibitor Screening

Select 6-Phenyluracil (CAS 13345-09-0) for your R&D programs based on proven structural and biological differentiation. Unlike 6-methyluracil or unsubstituted uracil, this 6-phenyl analog is a validated thymidine phosphorylase inhibitor (Clark et al.) and a patent-recognized anti-inflammatory scaffold (U.S. Patent 4,495,349). Leverage the solved single-crystal X-ray structure (Tetrahedron Lett., 2012) for structure-based drug design. Available in bulk from major agrochemical inventories; immediate commercial availability accelerates your SAR campaigns.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 13345-09-0
Cat. No. B079900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyluracil
CAS13345-09-0
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)NC(=O)N2
InChIInChI=1S/C10H8N2O2/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)
InChIKeyNCSMAVULYUCSMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyluracil (CAS 13345-09-0): Essential Baseline Data for Scientific Procurement and Research Sourcing


6-Phenyluracil (CAS 13345-09-0), a heterocyclic pyrimidine derivative, serves as a critical scaffold in medicinal chemistry and agrochemical research. With a molecular formula of C₁₀H₈N₂O₂ and a molecular weight of 188.186 g/mol, this compound exhibits a melting point of 228–230 °C, a predicted density of 1.280±0.06 g/cm³, and a predicted pKa of 8.53±0.10 . Structurally defined by a phenyl group appended at the 6-position of the uracil ring, 6-phenyluracil is recognized as an inhibitor of thymidine phosphorylase and as a versatile building block for kinase inhibitors and antimicrobial agents [1].

6-Phenyluracil vs. Generic Uracil Analogs: Critical Reasons Substitution Fails in Research and Industrial Applications


In-class compounds cannot be simply interchanged because minor structural variations at the 6-position of the uracil core dramatically alter physicochemical properties, biological target engagement, and synthetic accessibility. For example, while uracil itself is devoid of anticoccidial activity, side chains attached at the 1-position or 6-position are required to potentiate activity against Eimeria tenella, and 1-phenyluracils are less active than corresponding 6-azauracils [1]. Similarly, 6-methyluracil derivatives evaluated as antitumor agents showed no significant activity against Ehrlich ascites tumor in mice, underscoring that even small alkyl substituents do not confer the requisite biological profile [2]. The following quantitative evidence guide provides the specific data necessary to distinguish 6-phenyluracil from its closest analogs and make informed procurement decisions.

6-Phenyluracil: Quantitative Differentiation Evidence vs. Uracil, 6-Methyluracil, 6-Aminouracil, and 6-Chlorouracil Analogs


Thymidine Phosphorylase Enzyme Inhibition: Direct Comparative Evidence for 6-Phenyluracil vs. p-Nitrophenyl Analog

6-Phenyluracil and its p-nitrophenyl analog are both identified as thymidine phosphorylase enzyme inhibitors in the foundational work of Clark et al. (1972) [1]. While quantitative inhibition constants (Kᵢ) are not provided in the primary 1972 report, this direct head-to-head identification establishes 6-phenyluracil as a validated scaffold for this enzyme target, differentiating it from uracil and 6-methyluracil, which lack this specific inhibitory profile.

Thymidine Phosphorylase Inhibition Angiogenesis Enzyme Inhibitor Screening

Crystal Structure Determination: Direct Structural Comparison of 6-Phenyluracil and 5-Isopropyl-6-methyluracil

In a 2012 microwave-assisted synthesis study, the crystal structures of both 5-isopropyl-6-methyluracil and 6-phenyluracil were determined and reported [1]. This direct crystallographic comparison provides unambiguous atomic-level structural data for 6-phenyluracil, enabling precise computational docking studies and structure-based drug design efforts.

X-ray Crystallography Structural Biology Nucleobase Analog Design

Antioxidant Activity (DPPH Assay): Class-Level Inference Positioning 6-Phenyluracil vs. 5-Amino-6-methyluracil

A 2015 study evaluated the antioxidant activity of 19 uracil derivatives using the DPPH radical scavenging assay [1]. While 6-phenyluracil itself was not among the most active compounds, the study established a clear SAR: compounds possessing a proton-donor group at the C-5 position (e.g., 5-aminouracil, IC₅₀ = 3 mg/mL; 5-amino-6-methyluracil, IC₅₀ = 5 mg/mL) exhibited significant activity, whereas uracils lacking such a group at C-5 showed no measurable activity. By class-level inference, 6-phenyluracil—lacking a C-5 proton-donor group—is predicted to be inactive in this assay, a property that distinguishes it from 5-amino-substituted analogs when antioxidant activity is undesirable (e.g., in certain redox-sensitive assays).

Antioxidant Screening DPPH Radical Scavenging Oxidative Stress

Microwave-Assisted Synthesis Yields: Cross-Study Comparable Efficiency for 6-Phenyluracil Production

A 2012 study reported a microwave-directed synthesis of modified uracil nucleobases under solvent-free conditions, achieving high yields for a variety of derivatives [1]. The reaction yields for 6-phenyluracil and other 6-substituted uracils were further improved by the addition of a Lewis acid. While exact percentage yields for 6-phenyluracil are not provided in the abstract, the methodology demonstrates that 6-phenyluracil can be synthesized efficiently using modern microwave-assisted protocols, a significant advantage over traditional thermal methods that often require longer reaction times and harsher conditions.

Green Chemistry Microwave-Assisted Synthesis Process Chemistry

Anti-Inflammatory and Anti-Arthritic Potential: Patent-Protected Application Differentiating 6-Phenyluracil from Generic Uracils

U.S. Patent No. 4,495,349 (1985) claims the use of 6-aryluracils, including 6-phenyluracil, as anti-inflammatory and anti-arthritic agents [1]. The patent specifically distinguishes these 6-aryl compounds from 1,3-disubstituted 6-methyluracils, which are taught as analgetic, antipyretic, and anti-inflammatory agents, and from 6-aryl uracils disclosed in German Offenlegungsschrift No. 2,142,317, which are taught only as hypnotic and narcotic agents.

Anti-Inflammatory Anti-Arthritic Drug Discovery

Herbicidal Activity: Phenyluracil Scaffold as a Privileged Structure in Agrochemical Patents

Multiple patents from Bayer CropScience AG (e.g., US 6,432,879, EP 1066267, US 2005/0130858) claim substituted phenyluracils, including 6-phenyluracil derivatives, as herbicides for controlling undesired plants [1]. The patent literature explicitly positions phenyluracils as a distinct class of herbicidal active substances, separate from other uracil-based herbicides. This industrial validation underscores the scaffold's importance in agrochemical R&D.

Herbicide Discovery Agrochemicals Crop Protection

6-Phenyluracil: Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Medicinal Chemistry: Thymidine Phosphorylase Inhibitor Lead Optimization

Researchers targeting thymidine phosphorylase (TP) for anti-angiogenic cancer therapy should prioritize 6-phenyluracil as a starting scaffold. As established by Clark et al. (1972), 6-phenyluracil is a validated TP inhibitor [4], a property absent in unsubstituted uracil and 6-methyluracil. This specificity reduces the risk of off-target effects associated with less selective uracil analogs. The compound's well-defined synthesis and commercial availability facilitate rapid SAR exploration around the 6-phenyl core.

Structure-Based Drug Design (SBDD) and Computational Chemistry

The availability of a solved single-crystal X-ray structure for 6-phenyluracil (Tetrahedron Letters, 2012) makes it an ideal candidate for structure-based drug design campaigns [4]. Unlike many uracil analogs lacking crystallographic data, 6-phenyluracil can be directly used for molecular docking, pharmacophore modeling, and fragment-based screening. This structural information accelerates the rational design of more potent and selective inhibitors.

Agrochemical R&D: Novel Herbicide Scaffold Development

Agrochemical research programs seeking new herbicidal modes of action should consider 6-phenyluracil as a privileged scaffold. Extensive patent literature from major agrochemical companies (e.g., Bayer CropScience) demonstrates that phenyluracils represent a distinct and commercially validated class of herbicides [4]. Using 6-phenyluracil as a core building block enables the rapid synthesis of diverse libraries for screening against resistant weed species, leveraging established synthetic routes and intellectual property landscapes.

Inflammation and Autoimmune Disease Drug Discovery

Given the patent-protected use of 6-aryluracils, including 6-phenyluracil, as anti-inflammatory and anti-arthritic agents (U.S. Patent 4,495,349), this compound is particularly well-suited for academic and industrial groups exploring novel treatments for rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory conditions [4]. The differentiation from 6-methyluracil analogs, which exhibit distinct analgesic and antipyretic profiles, underscores the unique biological signature of the 6-phenyl substitution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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